Thermodynamic properties of Ethyl 6-(tert-butyl)nicotinate
Thermodynamic properties of Ethyl 6-(tert-butyl)nicotinate
An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 6-(tert-butyl)nicotinate
Abstract
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's thermodynamic properties is not merely academic; it is a critical determinant of its potential success as a therapeutic agent.[1][2] The thermodynamic signature—comprising Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—governs the affinity and specificity of a ligand for its biological target.[3][4] This guide provides a detailed framework for the characterization of Ethyl 6-(tert-butyl)nicotinate, a pyridine derivative of interest. While specific experimental data for this compound is not extensively published, this paper serves as a technical blueprint for researchers. It outlines the gold-standard experimental methodologies and computational approaches necessary to fully elucidate its thermodynamic profile. We will delve into the causality behind experimental choices, provide self-validating protocols for calorimetry and spectroscopy, and discuss the interpretation of the resulting data in the context of lead optimization and drug design.
The Thermodynamic Imperative in Drug Discovery
The optimization of a lead compound into a viable drug candidate is a complex, multidisciplinary process. A central goal is to enhance the binding affinity and selectivity of the molecule for its intended target.[1] Thermodynamics provides the fundamental language to describe the forces driving this molecular recognition.[2][3]
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Gibbs Free Energy (ΔG): This value, derived from the binding affinity (KD), represents the overall energy change of a binding event and determines its spontaneity. A more negative ΔG indicates a stronger interaction. It is related to enthalpy and entropy by the fundamental equation: ΔG = ΔH - TΔS.[4]
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Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative (exothermic) enthalpy is typically associated with the formation of favorable, non-covalent interactions such as hydrogen bonds and van der Waals forces.[5] Enthalpically-driven compounds are often sought after as they tend to have higher specificity and better pharmacological properties.[1]
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Entropy (ΔS): This term reflects the change in the system's disorder. A positive (favorable) entropy change is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect) and can also be influenced by conformational changes in the ligand and target protein.[3]
A complete thermodynamic profile provides invaluable insights that a simple affinity measurement cannot. For instance, two compounds with identical ΔG values could have vastly different enthalpic and entropic contributions. One might be enthalpically driven, indicating strong, specific bond formation, while the other is entropically driven, suggesting a reliance on the hydrophobic effect. This distinction is crucial for rational drug design and lead optimization.[4][5]
Physicochemical and Predicted Properties of Ethyl 6-(tert-butyl)nicotinate
Before embarking on extensive experimental characterization, it is essential to collate all known information about the target compound. Ethyl 6-(tert-butyl)nicotinate is a derivative of nicotinic acid, a common scaffold in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 56029-47-1 | ChemScene[6] |
| Molecular Formula | C₁₂H₁₇NO₂ | ChemScene[6] |
| Molecular Weight | 207.27 g/mol | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[6] |
| Predicted LogP | 2.5558 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Hydrogen Bond Donors | 0 | ChemScene[6] |
| Rotatable Bonds | 2 | ChemScene[6] |
Table 1: Known and computationally predicted properties of Ethyl 6-(tert-butyl)nicotinate.
These predicted values suggest a molecule with moderate lipophilicity (LogP) and a limited number of rotatable bonds, characteristics that are often favorable in drug candidates.
Experimental Determination of Thermodynamic Properties
To move beyond computational predictions, direct experimental measurement is required. Calorimetry is widely considered the gold standard for the direct measurement of binding energetics.[1]
Calorimetric Approaches
Calorimetry directly measures the heat changes associated with physical or chemical processes, providing the most reliable thermodynamic data.[7]
Causality: DSC is the premier technique for characterizing the thermal stability and phase behavior of a solid compound. It measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled. This is crucial for determining the melting point (Tₘ), a key indicator of purity and lattice energy, and the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice. This data is vital for pre-formulation and stability studies.[8]
Protocol for DSC Analysis of Ethyl 6-(tert-butyl)nicotinate:
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Sample Preparation: Accurately weigh 1-3 mg of high-purity Ethyl 6-(tert-butyl)nicotinate into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.
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Thermal Program:
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Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).
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Hold isothermally for 2-5 minutes to ensure complete melting.
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Cool the sample back to the starting temperature at the same rate.
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Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event will appear as an endothermic peak. The onset temperature of this peak is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Causality: ITC is the definitive method for characterizing the thermodynamics of binding interactions in solution.[4] It directly measures the heat released or absorbed when a ligand is titrated into a solution containing its binding target. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction in a single, label-free assay.[1][8]
Protocol for ITC Analysis of Ethyl 6-(tert-butyl)nicotinate Binding to a Target Protein:
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Sample Preparation:
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Prepare a solution of the target protein (e.g., 10-20 µM) in a well-defined buffer (e.g., PBS, pH 7.4).
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Prepare a solution of Ethyl 6-(tert-butyl)nicotinate (e.g., 100-200 µM, at least 10x the protein concentration) in the exact same buffer from the final dialysis step to minimize heats of dilution.
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Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.
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Instrument Setup:
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Load the protein solution into the sample cell and the ligand solution into the injection syringe.
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Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
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Titration Experiment:
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Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the ligand solution into the sample cell while stirring.
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Record the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is the raw heat data.
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Data Analysis:
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Integrate the area under each injection peak to determine the heat change for that injection.
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Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.
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Calculate ΔG and ΔS using the equations: ΔG = -RTln(1/KD) and ΔS = (ΔH - ΔG)/T.
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Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Spectroscopic Approaches
While calorimetry provides direct heat measurements, spectroscopic techniques can offer complementary information and, in some cases, be used to derive thermodynamic parameters.[9] Spectroscopy measures the interaction between electromagnetic radiation and matter to gain insights into molecular structure and properties.[10][11]
Causality: Techniques like UV-Vis or Fluorescence Spectroscopy can be used to determine binding affinity (KD) by monitoring changes in the spectral properties of the protein (or ligand) upon titration. By measuring KD at several different temperatures, one can construct a van 't Hoff plot (ln(KD) vs 1/T). The slope and intercept of this plot can be used to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of the binding event. While less direct than ITC, this method is valuable when calorimetric measurements are not feasible.[12]
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers powerful tools for predicting and rationalizing thermodynamic properties.[13] For a novel compound like Ethyl 6-(tert-butyl)nicotinate, in silico methods can guide experimental design and help interpret results.
Causality: Molecular docking and molecular dynamics (MD) simulations can predict the binding pose and estimate the binding free energy of a ligand to its target.[14] Free energy perturbation (FEP) or thermodynamic integration (TI) are rigorous methods that simulate the transformation of one ligand into another to calculate the relative binding free energies with high accuracy, providing a powerful tool for lead optimization.
Caption: Workflow for Computational Thermodynamics.
Synthesis and Interpretation
The ultimate goal is to synthesize the experimental and computational data into a cohesive thermodynamic signature for Ethyl 6-(tert-butyl)nicotinate. This signature allows researchers to understand the fundamental forces driving its biological activity.
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An enthalpically-driven binder (large, negative ΔH) suggests that the compound forms strong, specific hydrogen bonds and van der Waals contacts with the target. This is often a desirable profile, as it can lead to higher selectivity and potency.[3]
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An entropically-driven binder (large, positive TΔS) indicates that the hydrophobic effect is the primary contributor to binding affinity. While effective, this can sometimes be associated with lower specificity.[3]
By generating this data for a series of related analogues, a structure-thermodynamic relationship (STR) can be established. This allows medicinal chemists to make rational, data-driven decisions to optimize the enthalpic and entropic contributions to binding, ultimately leading to the design of more effective and safer medicines.[2][4]
Conclusion
While direct, published thermodynamic data for Ethyl 6-(tert-butyl)nicotinate is sparse, the methodologies to acquire this critical information are well-established and robust. This guide provides the strategic and technical framework for such an investigation. By employing a combination of calorimetric techniques like DSC and ITC, supported by computational modeling, researchers can build a comprehensive thermodynamic profile for this and other promising compounds. This profile is not merely a collection of physical constants but a deep insight into the molecular interactions that are the foundation of pharmacology, enabling a more efficient and rational path forward in drug development.[1][5]
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